c-Fms-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

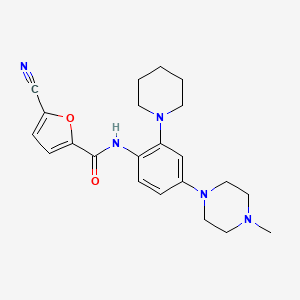

IUPAC Name |

5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPPIQKPNBIUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

c-Fms-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Fms, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells.[1][2] Its dysregulation is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the c-Fms signaling pathway, the inhibitory action of the compound, and relevant experimental protocols for its characterization.

The c-Fms Signaling Pathway

The c-Fms receptor is activated by its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[1][3] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This autophosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling events. Key pathways activated by c-Fms include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5]

-

Ras/Raf/MEK/ERK Pathway: This cascade primarily regulates cell proliferation and differentiation.[5]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in mediating the expression of genes critical for cell survival and proliferation.[5]

The activation of these pathways ultimately leads to the physiological responses mediated by c-Fms, such as the differentiation and function of monocytes, macrophages, and osteoclasts.[1][3]

Caption: The c-Fms signaling pathway initiated by ligand binding.

Mechanism of Action of this compound

This compound is a potent inhibitor of the c-Fms kinase.[2] While the exact binding mode of this compound is not explicitly detailed in the provided search results, many small molecule kinase inhibitors targeting c-Fms, such as GW2580 and Pexidartinib, act as ATP-competitive inhibitors.[1][3] This common mechanism suggests that this compound likely binds to the ATP-binding pocket of the c-Fms kinase domain. This binding prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By blocking the kinase activity of c-Fms, this compound effectively inhibits the cellular processes driven by c-Fms signaling, such as the proliferation and survival of macrophages.

Caption: Competitive inhibition of the c-Fms kinase domain by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant c-Fms inhibitors.

| Compound | Target | IC50 (µM) | Notes |

| This compound | c-Fms | 0.0008 | Potent FMS kinase inhibitor.[2] |

| GW2580 | c-Fms | 0.06 | Orally bioavailable and selective inhibitor.[3] |

| Pexidartinib | c-Fms | 0.02 | ATP-competitive inhibitor.[1] |

| Sotuletinib | c-Fms | 0.001 | Potent and selective inhibitor.[1] |

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of c-Fms by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human c-Fms kinase domain

-

Substrate peptide (e.g., Poly(E,Y) 4:1)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).

-

Add 2 µl of c-Fms enzyme solution.

-

Add 2 µl of substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of c-Fms-dependent cells, such as the M-NFS-60 myeloid cell line.[6]

Materials:

-

M-NFS-60 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant murine CSF-1

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 50 µl of culture medium.[6]

-

Compound Addition: Add 50 µl of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulation: Add CSF-1 to the appropriate wells to stimulate proliferation.

-

Incubation: Incubate the plate for 72 hours in a CO2 incubator.[6]

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for another 4 hours.[6]

-

Solubilization: Remove the culture medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.

Caption: Workflow for biochemical and cellular characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pulsus.com [pulsus.com]

Unveiling the Potency and Action of c-Fms-IN-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biological activity and molecular targets of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and inflammatory diseases.

Core Biological Activity and Primary Target

This compound is a selective inhibitor of the c-Fms kinase, a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and related cell lineages.[1][2] The primary molecular target of this compound is the ATP-binding site of the c-Fms kinase domain. By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | c-Fms (CSF-1R) | 0.8 | Biochemical Kinase Assay |

Note: While the biochemical potency of this compound against its primary target is well-defined, a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available at this time. Such a profile is crucial for understanding the off-target effects and overall specificity of the inhibitor. Similarly, specific IC50 values for this compound in cellular assays, such as the inhibition of CSF-1-dependent cell proliferation, have not been detailed in the available literature.

The c-Fms Signaling Pathway and Mechanism of Inhibition

The binding of the ligands Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34) to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways critical for cell function. Key signaling cascades activated by c-Fms include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation and differentiation. This compound, by inhibiting the kinase activity of c-Fms, effectively blocks the initiation of these signaling events.

References

The Central Role of c-Fms in Macrophage Biology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a pivotal cell surface receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and other mononuclear phagocytes.[1][2][3][4] Encoded by the c-Fms proto-oncogene, this receptor and its primary ligands, colony-stimulating factor 1 (CSF-1 or M-CSF) and interleukin-34 (IL-34), form a critical signaling axis that dictates macrophage homeostasis and their response in various physiological and pathological conditions.[1][2][5] Dysregulation of the c-Fms signaling pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases like rheumatoid arthritis, and various cancers, making it a prime target for therapeutic intervention.[6][7][8][9] This in-depth technical guide provides a comprehensive overview of the core aspects of c-Fms biology in macrophages, including its signaling pathways, its role in macrophage differentiation and polarization, and detailed experimental protocols for its study.

c-Fms Signaling Pathways

Upon binding of its ligands, CSF-1 or IL-34, c-Fms undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain.[1][2] This initial activation creates docking sites for various downstream signaling molecules, initiating a cascade of intracellular events that regulate key cellular processes.[1][10] The principal signaling pathways activated by c-Fms include:

-

PI3K-AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.[5][10]

-

ERK1/2 (MAPK) Pathway: Activation of the Ras-Raf-MEK-ERK cascade is primarily involved in regulating cell proliferation and differentiation.[5][10]

-

JAK/STAT Pathway: This pathway contributes to the regulation of inflammatory responses and gene expression.[10]

-

NF-κB Pathway: c-Fms signaling can also lead to the activation of NF-κB, a key transcription factor involved in inflammation and immunity.[10]

These signaling cascades ultimately orchestrate the diverse biological functions of macrophages, from their development from hematopoietic progenitors to their activation and effector functions in tissues.

Caption: A simplified diagram of the major c-Fms signaling pathways in macrophages.

Role in Macrophage Differentiation and Polarization

c-Fms signaling is indispensable for the differentiation of myeloid progenitor cells into monocytes and macrophages.[3][6][11] The presence of M-CSF is a standard requirement for the in vitro generation of bone marrow-derived macrophages (BMDMs), a widely used primary cell model.[12]

Beyond differentiation, c-Fms signaling also plays a crucial role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (M1 or M2) in response to environmental cues.[6]

-

M1 (Classically Activated) Macrophages: These macrophages are typically induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[13][14] They are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and are involved in host defense against pathogens.[13][14]

-

M2 (Alternatively Activated) Macrophages: M2 macrophages are generally induced by cytokines such as IL-4 and IL-13.[15] They have anti-inflammatory functions, promote tissue repair and wound healing, and can contribute to tumor progression.[15][16]

c-Fms signaling, particularly through M-CSF, is known to promote a polarization towards the M2 phenotype, which is involved in tissue repair and homeostasis under physiological conditions.[6]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to the study of c-Fms in macrophage biology.

Table 1: IC50 Values of Selected c-Fms Inhibitors

| Inhibitor | Target(s) | IC50 (c-Fms/CSF-1R) | Reference |

| Pexidartinib (PLX-3397) | CSF-1R, Kit, Flt3 | Data not specified in abstracts | [17] |

| Linifanib (ABT-869) | CSF-1R | Data not specified in abstracts | [17] |

| BLZ-945 | CSF-1R | Data not specified in abstracts | [17] |

| AZD7507 | CSF-1R | 32 nM | [17] |

| JNJ-28312141 | CSF-1R | 0.69 nM | [17] |

| c-FMS-IN-8 | c-Fms | 0.8 nM | [17] |

| Pimicotinib (ABSK021) | CSF-1R | 19.48 nM | [17] |

| Vimseltinib (DCC-3014) | CSF-1R (phosphorylated JMD) | 2.8 nM | [17] |

| Imatinib | c-Fms, c-Kit, PDGFR, Abl | ~1.47 µM (for c-fms phosphorylation) | [18] |

| GW2580 | c-Fms | Data not specified in abstracts | [7][19] |

Table 2: Common Cytokine Concentrations for Macrophage Polarization

| Cytokine/Stimulus | Polarization | Typical Concentration | Reference |

| M-CSF | M0/M2 | 50-100 ng/mL | [20][21] |

| GM-CSF | M1 | 50 ng/mL | [21] |

| LPS | M1 | 1 ng/mL - 1 µg/mL | [7][13][22] |

| IFN-γ | M1 | 20 ng/mL | [21] |

| IL-4 | M2 | 20 ng/mL | [21] |

| IL-10 | M2 | 20 ng/mL | [21] |

| IL-13 | M2 | 20 ng/mL | [21] |

| TGF-β | M2 | 20 ng/mL | [21] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Isolation and Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs from mouse bone marrow.[12][23][24][25]

Materials:

-

Mouse femur and tibia bones

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

M-CSF (recombinant or from L929 cell conditioned medium)

-

70 µm cell strainer

-

Syringes and needles (23G or 21G)

-

Petri dishes or tissue culture flasks

Procedure:

-

Euthanize a mouse according to institutional guidelines and sterilize the hind legs with 70% ethanol.

-

Dissect the femur and tibia bones, removing excess muscle and tissue.

-

Cut the ends of the bones and flush the bone marrow with culture medium using a syringe and needle into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting the marrow up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any clumps.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete culture medium (DMEM/RPMI with 10% FBS, 1% Penicillin/Streptomycin) supplemented with M-CSF (typically 15-20% L929 conditioned medium or a specified concentration of recombinant M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes or flasks.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh medium on day 4 or 5.

-

On day 7, the adherent cells are differentiated macrophages and can be harvested for experiments.

Caption: A flowchart illustrating the key steps in the differentiation of bone marrow-derived macrophages.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol outlines the steps to polarize BMDMs into M1 or M2 phenotypes.[13][15][24][26]

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

Complete culture medium

-

LPS and IFN-γ (for M1 polarization)

-

IL-4 and IL-13 (for M2 polarization)

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed the differentiated BMDMs into tissue culture plates at the desired density and allow them to adhere overnight.

-

Remove the old medium and replace it with fresh complete medium.

-

For M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the medium.

-

For M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) to the medium.

-

As a control, maintain a set of cells in complete medium without any polarizing stimuli (M0 macrophages).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the cells and supernatant can be harvested for downstream analysis (e.g., gene expression by qPCR, cytokine secretion by ELISA, or cell surface marker expression by flow cytometry).

Table 3: Common Markers for Macrophage Polarization

| Phenotype | Upregulated Markers | Reference |

| M1 | iNOS, HLA-DR, CD80, CD86, pSTAT1 | [14][16][27] |

| M2 | CD163, CD206, CD204, Arg1 | [16][27] |

Protocol 3: Western Blot Analysis of c-Fms Phosphorylation

This protocol describes the detection of c-Fms phosphorylation by Western blot, a key indicator of its activation.[28][29][30][31]

Materials:

-

Macrophage cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-c-Fms and anti-total-c-Fms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse macrophages in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane and separate by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Fms overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total c-Fms to normalize for protein loading.

Conclusion

The c-Fms receptor is a master regulator of macrophage biology, controlling their entire lifespan from differentiation to effector function. Its intricate signaling network and profound influence on macrophage polarization make it a central player in health and a compelling target in a wide array of diseases. A thorough understanding of c-Fms signaling and the application of robust experimental methodologies are essential for researchers and drug developers aiming to modulate macrophage function for therapeutic benefit. The protocols and data presented in this guide provide a solid foundation for the investigation of this critical signaling axis.

References

- 1. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 14. assaygenie.com [assaygenie.com]

- 15. criver.com [criver.com]

- 16. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]

- 17. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 18. ashpublications.org [ashpublications.org]

- 19. med.stanford.edu [med.stanford.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models [frontiersin.org]

- 23. Bone Marrow-Derived Macrophages isolation and differentiation | RE-Place [re-place.be]

- 24. Video: Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages [jove.com]

- 25. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. origene.com [origene.com]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

The CSF-1R Signaling Pathway: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway, a critical regulator of myeloid cell biology. The content herein details the molecular mechanisms of CSF-1R activation, downstream signaling cascades, and its multifaceted roles in health and disease. This document is intended to serve as a valuable resource for professionals engaged in fundamental research and the development of therapeutics targeting this pathway.

Introduction to the CSF-1R Signaling Axis

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS or CD115, is a cell surface receptor tyrosine kinase (RTK) that plays a pivotal role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and their progenitors.[1][2] The physiological ligands for CSF-1R are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3] While structurally distinct, both ligands bind to and activate CSF-1R, initiating a cascade of intracellular signaling events.[4][5] The CSF-1/CSF-1R signaling axis is fundamental for the development and maintenance of most tissue-resident macrophage populations.[6] Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[7]

Ligand-Receptor Interaction and Receptor Activation

The binding of the homodimeric ligands CSF-1 or IL-34 to the extracellular domain of CSF-1R induces receptor dimerization.[4] This dimerization is a prerequisite for the activation of the intracellular tyrosine kinase domain, leading to trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail.[3] This autophosphorylation creates docking sites for various downstream signaling and adaptor proteins, thereby initiating multiple signaling cascades.[8]

Quantitative Ligand Binding Affinity

The binding affinities of CSF-1 and IL-34 to CSF-1R have been characterized, revealing differences that may contribute to their distinct biological activities. IL-34 generally exhibits a higher binding affinity for CSF-1R compared to CSF-1.[5]

| Ligand | Receptor | Binding Characteristic | Dissociation Constant (KD) | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| CSF-1 | CSF-1R | Hydrophilic | ~1 pM | 6.29 x 107 M-1s-1 | - | [4][9] |

| IL-34 | CSF-1R | Hydrophobic | - | - | - | [4][9] |

| IL-34 | CSF-1R D1-D5 | - | ~400-fold higher affinity than to D1-D3 | - | - | [10] |

Note: Specific koff and some KD values for IL-34 are not consistently reported across the literature but it is established that the IL-34/CSF-1R complex has a slower dissociation rate compared to the CSF-1/CSF-1R complex.[4][9]

Downstream Signaling Pathways

Upon activation, CSF-1R orchestrates a complex network of intracellular signaling pathways that ultimately dictate the cellular response. The principal signaling cascades initiated by CSF-1R include the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Macrophage colony-stimulating factor (CSF1) controls monocyte production and maturation and the steady-state size of the liver in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The twin cytokines interleukin-34 and CSF-1: masterful conductors of macrophage homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Function of CSF1 and IL34 in Macrophage Homeostasis, Inflammation, and Cancer [frontiersin.org]

- 6. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Colony-Stimulating Factor 1 (CSF-1) in Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colony-Stimulating Factor 1 (CSF-1), also known as Macrophage Colony-Stimulating Factor (M-CSF), is a hematopoietic growth factor that is a primary regulator of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes and macrophages.[1][2] It exerts its biological effects by binding to its high-affinity receptor, the CSF-1 Receptor (CSF-1R), a transmembrane tyrosine kinase encoded by the c-fms proto-oncogene.[1][3] The CSF-1/CSF-1R signaling axis is fundamental to macrophage biology and plays a pivotal role in orchestrating inflammatory responses. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, making it an attractive target for therapeutic intervention.[2][4][5] This guide provides an in-depth overview of the function of CSF-1 in inflammation, detailing its signaling mechanisms, its role in specific pathologies, and the experimental methodologies used for its study.

The CSF-1/CSF-1R Signaling Axis

The biological activities of CSF-1 are mediated exclusively through the CSF-1R. This receptor can be activated by two distinct ligands: CSF-1 and Interleukin-34 (IL-34).[6][7] Although they share no sequence homology, CSF-1 and IL-34 bind to and activate CSF-1R, triggering downstream signaling cascades that regulate myeloid cell functions.[7]

1.1. Ligand Binding and Receptor Activation

Upon binding of homodimeric CSF-1 or IL-34 to the extracellular immunoglobulin-like domains of CSF-1R, the receptor dimerizes.[6][7] This dimerization event brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of several tyrosine residues.[3] This initial wave of phosphorylation creates docking sites for various effector proteins containing SH2 domains, initiating a complex network of intracellular signaling pathways.[6][8]

1.2. Downstream Signaling Pathways

The activation of CSF-1R triggers multiple downstream signaling cascades that are crucial for mediating the pleiotropic effects of CSF-1 on macrophages. Key pathways include:

-

PI3K/AKT Pathway: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) binds to phosphorylated tyrosine residues on the activated CSF-1R. This leads to the activation of AKT, a serine/threonine kinase that is a central regulator of cell survival, proliferation, and growth.[4][6]

-

MAPK/ERK Pathway: The growth factor receptor-bound protein 2 (Grb2) adaptor protein is recruited to the activated receptor, leading to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is critically involved in regulating macrophage proliferation and differentiation.[9][10]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by CSF-1R, contributing to the modulation of gene expression related to inflammation and immune responses.[4]

These pathways collectively orchestrate the cellular responses to CSF-1, including survival, proliferation, differentiation, and migration.[3][8]

CSF-1's Role in Inflammatory Pathologies

Elevated levels of CSF-1 and increased infiltration of macrophages are hallmarks of numerous chronic inflammatory diseases. CSF-1 contributes to pathology by promoting the recruitment and activation of macrophages, which in turn produce pro-inflammatory cytokines, chemokines, and tissue-degrading enzymes.

2.1. Rheumatoid Arthritis (RA)

In RA, CSF-1 is produced by synovial endothelial cells and fibroblasts and is found at high levels in synovial fluid.[11][12] It drives the differentiation and activation of macrophages and osteoclasts, contributing to both synovial inflammation (synovitis) and joint destruction.[11][13] Animal models have demonstrated that administration of CSF-1 exacerbates arthritis, while its blockade—either through neutralizing antibodies or CSF-1R kinase inhibitors—reduces disease severity, inflammation, and bone erosion.[11][14][15]

2.2. Inflammatory Bowel Disease (IBD)

The frequency of CSF-1-expressing cells is significantly increased in the inflamed intestinal mucosa of patients with IBD.[16][17] Macrophages are key players in the pathogenesis of IBD, and CSF-1 is crucial for their recruitment, survival, and activation within the gut.[16] Studies using the dextran sulfate sodium (DSS)-induced colitis model in mice have shown that neutralizing CSF-1 antibodies significantly ameliorates clinical symptoms, reduces histological damage, and decreases the infiltration of macrophages and T cells.[16][18]

2.3. Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. CSF-1 is highly expressed in atherosclerotic lesions by endothelial cells and smooth muscle cells.[19][20] It acts as a potent chemoattractant for monocytes, promoting their migration into the vessel wall where they differentiate into macrophages and subsequently become lipid-laden foam cells.[19] Genetic deletion of CSF-1 or pharmacological inhibition of CSF-1R in mouse models of atherosclerosis leads to a dramatic reduction in lesion size, decreased macrophage content, and increased macrophage apoptosis within the plaque.[19][20][21]

2.4. Neuroinflammation

In the central nervous system (CNS), CSF-1R is expressed on microglia, the resident macrophages of the brain. In neuroinflammatory conditions like multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), CSF-1 expression is upregulated in the CNS.[22][23] This signaling pathway is critical for the survival and activation of pathogenic monocyte-derived cells and inflammatory microglia that mediate tissue damage.[22] Targeting CSF-1 with neutralizing antibodies has been shown to halt ongoing EAE by selectively depleting these harmful myeloid cells in inflamed areas of the CNS, reducing demyelination and disease severity.[22][24]

Data on CSF-1/CSF-1R Blockade in Preclinical Models

The therapeutic potential of targeting the CSF-1/CSF-1R axis has been extensively validated in various preclinical models of inflammatory disease.

| Disease Model | Species | Therapeutic Agent | Key Quantitative Outcomes | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Mouse | Anti-CSF-1R mAb (AFS98) | Significant reduction in clinical score, paw swelling, cartilage damage, and bone erosion. | [11][15] |

| Serum-Transfer Arthritis | Mouse | Anti-CSF-1R mAb (AFS98) | Abrogation of bone erosion and depletion of osteoclasts. | [15] |

| DSS-Induced Colitis | Mouse | Anti-CSF-1 neutralizing mAb | Significant reduction in weight loss and clinical disease score; improved histologic scores. | [16][18] |

| Atherosclerosis (LDLR-/-) | Mouse | CSF-1R kinase inhibitor (GW2580) | Inhibition of plaque progression and decreased lesional macrophage content. | [19] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Anti-CSF-1 neutralizing mAb | Significant suppression of clinical disease severity; reduced demyelination and CNS immune cell infiltration. | [22] |

Key Experimental Methodologies

Studying the role of CSF-1 in inflammation involves a variety of in vivo and in vitro techniques. Below are protocols for commonly cited experiments.

4.1. In Vivo Model: DSS-Induced Colitis

This model is used to study the pathogenesis of IBD and evaluate the efficacy of therapeutic interventions.

Protocol:

-

Induction: Administer 2-5% Dextran Sulfate Sodium (DSS) in the drinking water of mice (e.g., Balb/c or C57BL/6) for 5-7 consecutive days.[16][18]

-

Treatment: Administer a neutralizing anti-CSF-1 antibody or a CSF-1R inhibitor (e.g., via intraperitoneal injection) starting one day prior to DSS administration and continuing throughout the experiment. A control group receives an isotype-matched control antibody.[16][18]

-

Monitoring: Record daily body weight, stool consistency, and the presence of fecal blood to calculate a clinical Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study, collect the colon for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.[18]

-

Cellular/Molecular Analysis: Prepare single-cell suspensions from the colonic lamina propria for flow cytometry to quantify macrophage (e.g., F4/80+, CD11b+) and T cell populations. Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA or qPCR.[16]

4.2. In Vitro Assay: Macrophage Cytokine Production

This assay assesses the ability of CSF-1 to prime or directly stimulate macrophages to produce inflammatory mediators.

Protocol:

-

Macrophage Isolation: Isolate bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in the presence of CSF-1 (e.g., 10-20 ng/mL) for 5-7 days to differentiate them into Bone Marrow-Derived Macrophages (BMMs).[10]

-

Cell Plating: Plate the mature BMMs in tissue culture plates and allow them to adhere.

-

Stimulation: Treat the macrophages with a CSF-1R inhibitor for a designated pre-incubation period (e.g., 1 hour). Subsequently, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS).[10]

-

Sample Collection: After an incubation period (e.g., 4-24 hours), collect the cell culture supernatants.

-

Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4.3. Tissue Analysis: Immunohistochemistry (IHC)

IHC is used to visualize and quantify the infiltration of CSF-1R-expressing cells (macrophages) in inflamed tissues.

Protocol:

-

Tissue Preparation: Harvest tissues of interest (e.g., synovial joint, colon, aortic arch) and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin and cut them into thin sections (e.g., 5 µm).

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer to unmask the target epitopes.

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a blocking serum.

-

Incubate the sections with a primary antibody specific for a macrophage marker (e.g., anti-F4/80, anti-CD68, or anti-CSF-1R).[15][16]

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Imaging and Analysis: Mount the slides and visualize them under a microscope. Quantify the number of positive-staining cells per high-power field or use digital image analysis software to determine the percentage of the stained area.

Conclusion

CSF-1 is a master regulator of macrophage biology, and its signaling through CSF-1R is a critical driver of inflammation across a spectrum of diseases. By promoting the survival, proliferation, recruitment, and activation of macrophages, CSF-1 plays a central role in the initiation and perpetuation of inflammatory pathology in joints, the intestine, blood vessels, and the central nervous system. The substantial body of preclinical evidence demonstrating the efficacy of blocking this pathway has validated the CSF-1/CSF-1R axis as a high-potential therapeutic target. The continued development of specific and potent inhibitors offers a promising strategy for the treatment of a wide range of debilitating inflammatory disorders.

References

- 1. Macrophages and CSF-1: Implications for development and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony-stimulating factor-1 in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 7. The mechanism of shared but distinct CSF-1R signaling by the non-homologous cytokines IL-34 and CSF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CSF-1 receptor kinase inhibitor targets effector functions and inhibits pro-inflammatory cytokine production from murine macrophage populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exacerbation of acute inflammatory arthritis by the colony-stimulating factors CSF-1 and granulocyte macrophage (GM)-CSF: evidence of macrophage infiltration and local proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis | springermedizin.de [springermedizin.de]

- 14. CSF-1 in Inflammatory and Arthritic Pain Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bone- and cartilage-protective effects of a monoclonal antibody against colony-stimulating factor 1 receptor in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. CSF-1 regulates the function of monocytes in Crohn’s disease patients in remission - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Blockade of colony stimulating factor-1 (CSF-I) leads to inhibition of DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arterial colony stimulating factor-1 influences atherosclerotic lesions by regulating monocyte migration and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Local macrophage colony-stimulating factor expression regulates macrophage proliferation and apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 24. biorxiv.org [biorxiv.org]

c-Fms-IN-1 selectivity profile against other kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of c-Fms-IN-1, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. Due to the limited publicly available comprehensive kinome scan data for this compound, this document leverages available data for this compound and supplements it with the selectivity profile of JNJ-28312141, a structurally distinct but functionally similar potent c-Fms inhibitor, to provide a representative understanding of the selectivity for this class of molecules.

Introduction to this compound and its Therapeutic Rationale

This compound is a small molecule inhibitor of the c-Fms kinase, a member of the type III receptor tyrosine kinase family which also includes KIT, FLT3, and PDGF-R.[1] The c-Fms receptor and its ligand, CSF-1, are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer where tumor-associated macrophages (TAMs) play a key role in promoting tumor growth and metastasis.[3][4] By inhibiting c-Fms kinase activity, this compound and similar molecules offer a promising therapeutic strategy to modulate the immune microenvironment and inhibit disease progression.

This compound is a potent inhibitor of FMS kinase with a reported IC50 of 0.8 nM.[3][5] Understanding the selectivity of such an inhibitor is paramount in drug development to anticipate potential off-target effects and to ensure the desired therapeutic window.

Kinase Selectivity Profile

Quantitative Selectivity Data (Representative Example: JNJ-28312141)

| Kinase Target | IC50 (µM) | Comments |

| c-Fms (CSF-1R) | 0.00069 | Primary Target |

| KIT | 0.005 | Potent off-target activity |

| AXL | 0.012 | Significant off-target activity |

| TRKA | 0.015 | Significant off-target activity |

| FLT3 | 0.030 | Off-target activity |

| LCK | 0.088 | Off-target activity |

| 98 other kinases | >1 | Not significantly inhibited at 1 µM |

Data sourced from a study on JNJ-28312141, a potent CSF-1R inhibitor.[6] This data is presented as a representative example for a selective c-Fms inhibitor and is not specific to this compound.

The table above demonstrates that while JNJ-28312141 is highly potent against c-Fms, it also exhibits activity against other kinases, particularly members of the same receptor tyrosine kinase family (KIT, FLT3) and other related kinases. This highlights the importance of comprehensive profiling to understand the full spectrum of a kinase inhibitor's activity.

Signaling Pathway and Experimental Workflow

c-Fms Signaling Pathway

The binding of CSF-1 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.

References

- 1. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for c-Fms-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of c-Fms-IN-1, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. This document outlines the mechanism of action, provides detailed protocols for key in vitro experiments, and summarizes relevant quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor targeting the c-Fms kinase, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and related cell lineages.[1][2] The primary ligands for c-Fms are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.[3][4]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the c-Fms kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of c-Fms signaling leads to the inhibition of cellular functions dependent on this pathway, such as proliferation and differentiation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and other relevant c-Fms inhibitors. This data is provided for comparative purposes to aid in experimental design.

| Compound | Target(s) | IC₅₀ (nM) | Cell-Based Assay Potency | Reference(s) |

| This compound | c-Fms | 0.8 | Not explicitly reported, expected to be in the low nanomolar range. | N/A |

| Pexidartinib (PLX3397) | c-Fms, KIT, FLT3-ITD | c-Fms: 10 | Attenuated M-CSF mediated osteoclast migration and adhesion. | [5] |

| Ki20227 | c-Fms | 2 | Inhibits osteoclast formation. | [4] |

| JNJ-40346527 | c-Fms | 2 | [4] | |

| DCC-3014 (Vimseltinib) | c-Fms | 2.8 | [6] | |

| GW2580 | c-Fms | 30 | Inhibited CSF-1-stimulated macrophage proliferation. | [3] |

| Imatinib | Bcr-Abl, c-Kit, PDGFR, c-Fms | c-Fms: 1860 | Inhibited M-CSF-dependent cell line proliferation. | [4] |

| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, c-Fms | Not specified for c-Fms | Inhibited CSF-1R phosphorylation and AML cell line proliferation. |

Experimental Protocols

Note: As specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methods for other potent and selective c-Fms inhibitors. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific cell type and assay, starting with concentrations around its IC₅₀ value (0.8 nM).

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Viability/Proliferation Assay (MTT or WST-1)

This protocol determines the effect of this compound on the viability and proliferation of CSF-1-dependent cells (e.g., bone marrow-derived macrophages, M-NFS-60 cells, or other c-Fms expressing cell lines).

Materials:

-

c-Fms expressing cells

-

Complete cell culture medium

-

Recombinant CSF-1

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Serum Starvation (Optional): For some cell types, to synchronize the cell cycle and reduce basal signaling, replace the medium with a low-serum or serum-free medium for 4-16 hours prior to treatment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM). Add the desired concentrations of this compound to the wells. Include appropriate controls:

-

Vehicle control (medium with DMSO, equivalent to the highest concentration used for the inhibitor).

-

Positive control (cells treated with CSF-1 alone).

-

Negative control (cells without CSF-1 or inhibitor).

-

-

Stimulation: Add recombinant CSF-1 to all wells except the negative control at a concentration known to induce proliferation in your cell line (e.g., 25-100 ng/mL).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value of this compound for cell proliferation.

Western Blot for c-Fms Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of the c-Fms receptor.

Materials:

-

c-Fms expressing cells (e.g., NIH3T3 cells transfected with human CSF-1R, Mono-Mac 1 cells)

-

Complete cell culture medium

-

Recombinant CSF-1

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-total c-Fms

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-16 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.

-

CSF-1 Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Fms antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total c-Fms antibody.

Macrophage Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of monocytes into macrophages, which is a CSF-1-dependent process.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived monocytes

-

Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)

-

Recombinant human M-CSF (macrophage colony-stimulating factor)

-

This compound

-

Cell culture plates

-

Flow cytometer

-

Antibodies for macrophage surface markers (e.g., CD14, CD68, CD163)

Procedure:

-

Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic bead-based negative selection.

-

Differentiation Induction: Seed the monocytes in cell culture plates in macrophage differentiation medium supplemented with M-CSF (e.g., 50 ng/mL).

-

Inhibitor Treatment: Add this compound at various concentrations to the culture medium at the beginning of the differentiation process. Include a vehicle control.

-

Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF and the inhibitor every 2-3 days.

-

Assessment of Differentiation:

-

Morphology: Observe the cells under a microscope for morphological changes characteristic of macrophages (increased size, adherence, and spreading).

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against macrophage surface markers. Analyze the expression of these markers by flow cytometry to quantify the percentage of differentiated macrophages.

-

Functional Assays: Assess macrophage function, such as phagocytosis, by incubating the cells with fluorescently labeled beads or bacteria and analyzing uptake by flow cytometry or fluorescence microscopy.

-

Visualizations

c-Fms (CSF-1R) Signaling Pathway

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability/proliferation with this compound.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of c-Fms phosphorylation.

References

- 1. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the CSF-1 receptor gene (C-fms) in cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overexpression of C-FMS in the myeloid cell line FDC-P1 induces transformation that dissociates M-CSF-induced proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of c-Fms-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the development, survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2] The binding of its ligands, CSF-1 and IL-34, activates downstream signaling cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[3] Dysregulation of the CSF-1/c-Fms signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and bone diseases, making it an attractive therapeutic target.[4][5]

c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, offering detailed protocols for its formulation and administration, as well as summarizing key experimental considerations based on studies with other c-Fms/CSF-1R inhibitors.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of the c-Fms receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are essential for the function of macrophages and other myeloid cells.

Data Presentation

Table 1: In Vivo Efficacy of c-Fms/CSF-1R Inhibitors in Mouse Models

| Compound | Mouse Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |

| GW2580 | M-NFS-60 tumor model | 20 and 80 mg/kg, b.i.d. | Oral | Dose-related decrease in tumor cells | [4][6] |

| BLZ-945 | Glioblastoma | Not specified | Oral | Enhanced efficacy of radiotherapy, improved survival | [7] |

| Anti-CSF-1R Antibody | Advanced solid tumors | 1100 mg or 1400 mg | Intravenous | Acceptable safety profile, pharmacodynamic effects | [8] |

Table 2: Pharmacokinetic Parameters of c-Fms/CSF-1R Inhibitors in Mice

| Compound | Dose | Route of Administration | Key Pharmacokinetic Parameters (e.g., Cmax, Tmax, Bioavailability) | Reference |

| MnTE-2-PyP5+ | 10 mg/kg | Oral, IP | Oral administration showed lower plasma concentrations compared to IP. | [9] |

| MnTnHex-2-PyP5+ | 2 mg/kg | Oral, IP | Oral administration showed lower plasma concentrations compared to IP. | [9] |

| ATB | 100, 500, 4000 mg/kg | Oral | Low oral bioavailability for key active components. | [10] |

Note: The data presented in these tables are for illustrative purposes and are derived from studies on different c-Fms/CSF-1R inhibitors. Researchers should perform their own dose-ranging and pharmacokinetic studies to determine the optimal parameters for this compound in their specific mouse models.

Experimental Protocols

In Vivo Formulation of this compound

A recommended protocol for preparing this compound for in vivo administration is as follows:

-

Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution.

-

Prepare the vehicle: The recommended vehicle for oral administration consists of a mixture of PEG300, Tween-80, and saline.

-

Formulate the dosing solution: Sequentially add the DMSO stock solution, PEG300, and Tween-80, ensuring thorough mixing at each step. Finally, add saline to reach the desired final concentration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of at least 0.5 mg/mL.

Administration in Mouse Models

-

Route of Administration: Based on studies with similar inhibitors, oral gavage is a common and effective route of administration. Intraperitoneal (i.p.) injection can also be considered.

-

Dosage and Schedule: The optimal dosage and treatment schedule for this compound will depend on the specific mouse model and experimental goals. As a starting point, researchers can consider a dose range informed by other c-Fms inhibitors, such as 20-80 mg/kg administered once or twice daily. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose.

-

Control Groups: Appropriate control groups are essential for interpreting the results. This should include a vehicle control group that receives the same formulation without the active compound.

Monitoring and Endpoints

-

Pharmacodynamic Readouts: To confirm target engagement, researchers can measure the levels of circulating monocytes or tissue-resident macrophages in treated animals.

-

Efficacy Endpoints: These will vary depending on the disease model. For example, in cancer models, tumor growth and metastasis can be monitored. In inflammatory disease models, clinical scores and inflammatory markers can be assessed.

-

Toxicity and Safety: It is important to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. Regular blood work and histological analysis of major organs at the end of the study are recommended.

Visualizations

CSF-1R Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the binding of CSF-1 or IL-34 to the c-Fms receptor. Inhibition of c-Fms by this compound blocks these downstream events.

Caption: Overview of the c-Fms (CSF-1R) signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse tumor model.

Caption: A generalized experimental workflow for in vivo efficacy studies.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. Safety and efficacy of AMG 820, an anti-colony-stimulating factor 1 receptor antibody, in combination with pembrolizumab in adults with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a c-Fms Inhibitor

Disclaimer: Direct in vivo dosage and administration data for a compound specifically designated "c-Fms-IN-1" is not publicly available. The following application notes and protocols are based on data from the well-characterized, orally bioavailable, and selective c-Fms kinase inhibitor, GW2580 . This information is provided as a representative example for a small molecule inhibitor of c-Fms and should be adapted with caution for other specific inhibitors. Researchers are strongly encouraged to perform dose-escalation and toxicity studies for any new compound.

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their progenitors.[1] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various pathologies such as cancer, inflammatory diseases, and bone disorders.[2] Small molecule inhibitors targeting the kinase activity of c-Fms are valuable tools for investigating its biological functions and for potential therapeutic development.

These application notes provide a summary of in vivo experimental data and detailed protocols for the administration of a representative c-Fms inhibitor, GW2580, in mouse models.

c-Fms Signaling Pathway

Upon binding of its ligands, Colony Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the c-Fms receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which ultimately regulate gene expression related to cell survival, proliferation, and differentiation.

Quantitative Data Summary

The following tables summarize the in vivo dosage and pharmacokinetic data for the c-Fms inhibitor GW2580 in mice.[2]

Table 1: In Vivo Dosage of GW2580 in Mice

| Parameter | Value | Reference |

| Animal Model | C3H/HEN or CD-1 nude mice | [2] |

| Dosage Range | 20 - 80 mg/kg | [2] |

| Administration Route | Oral (gavage) | [2] |

| Frequency | Twice a day (b.i.d.) | [2] |

| Vehicle | 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 | [2] |

Table 2: Pharmacokinetic Parameters of GW2580 in Mice after Oral Administration

| Dose | Cmax (Maximal Plasma Concentration) | Reference |

| 20 mg/kg | 1.4 µM | [2] |

| 80 mg/kg | 5.6 µM | [2] |

Experimental Protocols

Preparation of Dosing Solution

Materials:

-

GW2580 (or other c-Fms inhibitor)

-

Hydroxypropylmethylcellulose (HPMC)

-

Tween 80

-

Sterile water

-

Teflon-glass homogenizer

-

Sterile tubes

Procedure:

-

Calculate the required amount of GW2580 based on the desired dose and the number of animals.

-

Prepare the vehicle solution consisting of 0.5% HPMC and 0.1% Tween 80 in sterile water.

-

Suspend the calculated amount of GW2580 in the vehicle.

-

Homogenize the suspension using multiple strokes with a Teflon-glass homogenizer until a uniform suspension is achieved.

-

Prepare fresh on each day of dosing.

In Vivo Administration Protocol

Materials:

-

Prepared dosing solution

-

Appropriately sized oral gavage needles

-

Syringes

-

Animal scale

Procedure:

-

Weigh each mouse to determine the exact volume of dosing solution to administer. The typical dosing volume for oral gavage in mice is 0.2 ml.[2]

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus and deliver the dosing solution directly into the stomach.

-

Monitor the animals for any signs of distress or adverse reactions following administration.

-

For studies requiring chronic administration, repeat the dosing as per the experimental design (e.g., twice daily).[2]

Key Experimental Applications

The inhibition of c-Fms signaling in vivo has been utilized in various disease models. Based on studies with GW2580, potential applications include:

-

Oncology: Investigating the role of tumor-associated macrophages (TAMs) in tumor growth and metastasis. GW2580 has been shown to inhibit the growth of CSF-1-dependent tumor cells in vivo.[2]

-

Inflammatory Diseases: Studying the contribution of macrophages to inflammatory processes. GW2580 can diminish the accumulation of macrophages at inflammatory sites.[2]

-

Bone Biology: Examining the role of osteoclasts in bone resorption and related diseases like osteoporosis. GW2580 has been demonstrated to inhibit bone degradation in vitro.[2]

Conclusion

The provided application notes and protocols, based on the c-Fms inhibitor GW2580, offer a starting point for researchers investigating the in vivo functions of the c-Fms signaling pathway. It is imperative to perform compound-specific optimization of dosage, administration route, and vehicle, along with thorough toxicological evaluation, to ensure the validity and reproducibility of experimental findings.

References

Application Notes: Preparation and Use of c-Fms-IN-1 Stock Solution

Introduction

c-Fms, also known as Colony-Stimulating Factor 1 Receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and their precursors.[1][2][3] The receptor is activated by its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][3][4] Dysregulation of the c-Fms signaling pathway is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2][3][4] c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity, making it a valuable tool for studying the biological functions of c-Fms and for potential therapeutic development.[5][6] These application notes provide detailed protocols for the preparation and handling of this compound stock solutions for research applications.

Mechanism of Action

This compound specifically targets the tyrosine kinase activity of the c-Fms receptor.[6] Upon ligand binding, c-Fms dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the PI3K/Akt, JNK, and ERK1/2 pathways.[2][3] These pathways are essential for regulating gene expression related to cell survival and proliferation.[7] By inhibiting the kinase activity of c-Fms, this compound blocks these downstream signaling events, thereby inhibiting the functions of myeloid cells.[6]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value | Source |

| Target | c-Fms / CSF1R | [5][6] |

| IC₅₀ | 0.0008 µM (8 nM) | [5] |

| Molecular Formula | C₁₉H₂₁N₃O₃ | [8] |

| Molecular Weight | 339.39 g/mol | [8] |

| Solubility (DMSO) | ≥ 90 mg/mL (265.18 mM) | [8] |

| Storage (Powder) | -20°C for 3 years | [8][9] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5][10] |

Visualizations

c-Fms Signaling Pathway Inhibition

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy this compound [smolecule.com]

- 7. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Fms-IN-2 | c-Fms | TargetMol [targetmol.com]

- 9. mybiosource.com [mybiosource.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for c-Fms-IN-1 in Western Blot Analysis of p-c-Fms

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Fms, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and their progenitor cells.[1] The binding of its ligand, macrophage colony-stimulating factor (M-CSF), induces receptor dimerization, autophosphorylation of specific tyrosine residues within the cytoplasmic domain, and activation of downstream signaling pathways. This signaling cascade is implicated in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.

c-Fms-IN-1 is a potent and selective inhibitor of c-Fms kinase activity. A pivotal study identified this compound as a highly effective inhibitor with an IC50 of 0.0008 µM in enzymatic assays.[2] This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate the inhibition of M-CSF-induced c-Fms phosphorylation (p-c-Fms).

Mechanism of Action and Signaling Pathway

Upon M-CSF binding, c-Fms dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins containing SH2 domains, initiating downstream cascades that regulate cellular responses. Key signaling pathways activated by c-Fms include the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is involved in proliferation and differentiation.

c-Fms Signaling Pathway

Caption: c-Fms signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation.

Table 1: Dose-Dependent Inhibition of p-c-Fms by this compound

| This compound Concentration (µM) | p-c-Fms / Total c-Fms Ratio (Normalized) | % Inhibition |

| 0 (M-CSF only) | 1.00 | 0 |

| 0.001 | 0.45 | 55 |

| 0.01 | 0.15 | 85 |

| 0.1 | 0.05 | 95 |

| 1 | 0.02 | 98 |

Table 2: Time-Dependent Inhibition of p-c-Fms by this compound

| Treatment Time with this compound (hours) | p-c-Fms / Total c-Fms Ratio (Normalized) | % Inhibition |

| 0.5 | 0.25 | 75 |

| 1 | 0.10 | 90 |

| 2 | 0.04 | 96 |

| 4 | 0.03 | 97 |

Note: The data presented in these tables are for illustrative purposes and should be generated experimentally.

Experimental Protocols